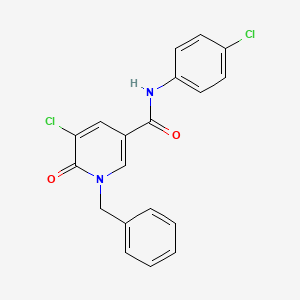
1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions, starting from basic chemical precursors to more complex structures. For example, the synthesis of related pyridine and pyrazole derivatives can be achieved through reactions involving carboxylic acids, amides, and various cyclization processes, showcasing the diverse synthetic strategies that could be applied to compounds like 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using techniques like X-ray crystallography, revealing intricate details such as bond lengths, angles, and overall geometry. These studies can highlight the planarity or non-planarity of certain molecular fragments and the presence of intramolecular or intermolecular interactions, such as hydrogen bonding, which significantly influence the stability and reactivity of the molecule (Zhang, Zhang, Tu, & Jia, 2006).
Chemical Reactions and Properties
Chemical properties are deeply influenced by the molecular structure. The reactivity of such a compound can involve nucleophilic or electrophilic sites that participate in various chemical reactions. For instance, the reactivity of the pyridine and pyrazole moieties, commonly seen in similar compounds, can be exploited in synthetic chemistry to create a multitude of derivatives with potential biological or material applications (Demir et al., 2016).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of compounds like 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, are crucial for understanding their behavior in various environments and applications. These properties are often determined through a combination of experimental techniques and theoretical calculations, providing insight into the compound's stability and suitability for specific uses (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of the compound. Studies on similar compounds have shown that the presence of specific functional groups can lead to varied reactivity patterns, which are important for designing new reactions and materials. For instance, the analysis of NLO properties and molecular docking of related compounds provides valuable information on their electronic properties and potential interactions with biological targets (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has explored the reaction of substituted pyridinium salts, including compounds similar to 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, with liquid ammonia and potassium permanganate. This process introduces an imino group adjacent to the nitrogen atom and depends on the substituents present (Buurman & Plas, 1986).
- The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one, an intermediate in the production of loratadine, involves a process starting from a compound structurally related to the query compound (Guan, 2013).
Pharmacological Studies
- Studies on 5,6-diarylpyridines, closely related to the query compound, have identified their role as human CB1 inverse agonists. This research is significant for understanding the potential pharmacological applications of these compounds (Meurer et al., 2005).
- Research into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the receptor-binding properties of compounds similar to the query compound (Shim et al., 2002).
Chemical Reactions and Derivatives
- The generation of polysubstituted 2-pyridinecarboxylic acid derivatives from reactions involving compounds similar to the query compound highlights the versatility and reactivity of these chemicals (Dubois et al., 1996).
- Studies on enamines have investigated the reaction of enamino ketones derived from compounds like 1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide with aryl isocyanates, revealing significant insights into the chemical properties and potential applications of these compounds (Tsuge & Inaba, 1973).
Propiedades
IUPAC Name |
1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-6-8-16(9-7-15)22-18(24)14-10-17(21)19(25)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZISWZGWJWHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)
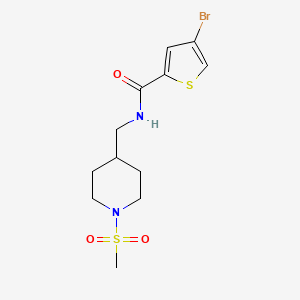
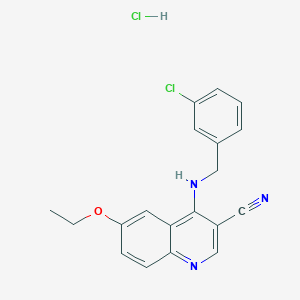
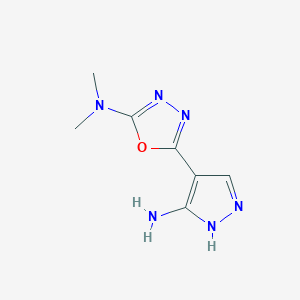
![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)
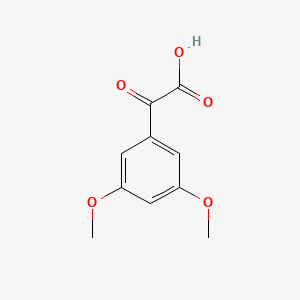


![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)